molecular formula C17H18N4O6S2 B12171577 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole

4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole

Cat. No.: B12171577
M. Wt: 438.5 g/mol
InChI Key: OQWQKDNUIMRYFL-UHFFFAOYSA-N
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Description

4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-[(4-methoxyphenyl)sulfonyl]piperazine. This intermediate is then reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction, crystallization, and purification techniques are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-([4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl)aniline
  • {4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(phenyl)methanone

Uniqueness

Compared to similar compounds, 4-({4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole stands out due to its unique benzoxadiazole core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H18N4O6S2

Molecular Weight

438.5 g/mol

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C17H18N4O6S2/c1-26-13-5-7-14(8-6-13)28(22,23)20-9-11-21(12-10-20)29(24,25)16-4-2-3-15-17(16)19-27-18-15/h2-8H,9-12H2,1H3

InChI Key

OQWQKDNUIMRYFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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